molecular formula C9H16ClNO B13962061 1-(Propan-2-yl)piperidine-4-carbonyl chloride CAS No. 385831-46-9

1-(Propan-2-yl)piperidine-4-carbonyl chloride

Cat. No.: B13962061
CAS No.: 385831-46-9
M. Wt: 189.68 g/mol
InChI Key: JTFKAXRVPKHWTQ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)piperidine-4-carbonyl chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)piperidine-4-carbonyl chloride typically involves the reaction of piperidine derivatives with isopropyl groups and carbonyl chloride. One common method is the acylation of 1-(Propan-2-yl)piperidine with thionyl chloride or oxalyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)piperidine-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 1-(Propan-2-yl)piperidine-4-carboxylic acid.

    Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride formed.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide can be used to hydrolyze the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

1-(Propan-2-yl)piperidine-4-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system due to the piperidine moiety.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)piperidine-4-carbonyl chloride depends on its application. In organic synthesis, it acts as an acylating agent, transferring its carbonyl chloride group to nucleophiles. In pharmaceuticals, the piperidine moiety can interact with various biological targets, such as receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    1-(Propan-2-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carbonyl chloride group.

    1-(Propan-2-yl)piperidine-4-ol: Similar structure but with an alcohol group instead of a carbonyl chloride group.

Uniqueness

1-(Propan-2-yl)piperidine-4-carbonyl chloride is unique due to its reactivity as an acylating agent. The presence of the carbonyl chloride group allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

385831-46-9

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-propan-2-ylpiperidine-4-carbonyl chloride

InChI

InChI=1S/C9H16ClNO/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3

InChI Key

JTFKAXRVPKHWTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)Cl

Origin of Product

United States

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